N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine
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Overview
Description
N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine: is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group RR’C=N-OH, where R and R’ can be various organic substituents. This compound is particularly interesting due to its unique structure, which combines a benzyl group, a methyl group, and a cyclohexylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine typically involves the reaction of a suitable ketone or aldehyde with hydroxylamine. The general reaction can be represented as follows:
R-C(=O)-R’+NH2OH→R-C(=NOH)-R’+H2O
In this case, the ketone or aldehyde used would be 2-benzyl-2-methylcyclohexanone. The reaction is usually carried out in an aqueous or alcoholic medium, often with the addition of an acid catalyst to facilitate the formation of the oxime.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydroxylamine group.
Major Products:
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted hydroxylamines or amides.
Scientific Research Applications
N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The specific pathways and targets would depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
- O-benzoylhydroxylamine
- N-hydroxybenzimidazole
- N-(2-methylcyclohexylidene)hydroxylamine
Comparison: N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine is unique due to its specific combination of substituents, which can influence its reactivity and interactions. Compared to O-benzoylhydroxylamine, it has a bulkier structure, which may affect its steric interactions. N-hydroxybenzimidazole, on the other hand, has a different electronic environment due to the presence of the benzimidazole ring, which can influence its reactivity and stability.
Properties
CAS No. |
142800-49-5 |
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Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C14H19NO/c1-14(10-6-5-9-13(14)15-16)11-12-7-3-2-4-8-12/h2-4,7-8,16H,5-6,9-11H2,1H3 |
InChI Key |
JVZKPZMIXJMVMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1=NO)CC2=CC=CC=C2 |
Origin of Product |
United States |
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